molecular formula C6H7BrCl2N2 B1286069 (4-Bromo-2-chlorophenyl)hydrazine hydrochloride CAS No. 1034891-38-7

(4-Bromo-2-chlorophenyl)hydrazine hydrochloride

Cat. No.: B1286069
CAS No.: 1034891-38-7
M. Wt: 257.94 g/mol
InChI Key: AAGDJXZCBGGXTI-UHFFFAOYSA-N
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Description

(4-Bromo-2-chlorophenyl)hydrazine hydrochloride is an organic compound with the molecular formula C6H6BrClN2·HCl. It is a derivative of phenylhydrazine, where the phenyl ring is substituted with bromine and chlorine atoms. This compound is commonly used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-2-chlorophenyl)hydrazine hydrochloride typically involves the reduction of 4-bromo-2-chloronitrobenzene. The process includes the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reduction and neutralization steps, with additional purification stages to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-2-chlorophenyl)hydrazine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield substituted hydrazine derivatives, while oxidation reactions can produce corresponding nitroso or nitro compounds .

Comparison with Similar Compounds

Similar Compounds

    4-Bromophenylhydrazine: Similar in structure but lacks the chlorine atom.

    2-Chlorophenylhydrazine: Similar in structure but lacks the bromine atom.

    Phenylhydrazine: The parent compound without any halogen substitutions.

Uniqueness

(4-Bromo-2-chlorophenyl)hydrazine hydrochloride is unique due to the presence of both bromine and chlorine atoms on the phenyl ring. This dual substitution enhances its reactivity and allows for a broader range of chemical transformations compared to its mono-substituted counterparts .

Properties

IUPAC Name

(4-bromo-2-chlorophenyl)hydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrClN2.ClH/c7-4-1-2-6(10-9)5(8)3-4;/h1-3,10H,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAGDJXZCBGGXTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)Cl)NN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrCl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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